molecular formula C20H33NO3 B12598249 Dodecyl (2-methoxyphenyl)carbamate CAS No. 648928-79-4

Dodecyl (2-methoxyphenyl)carbamate

Cat. No.: B12598249
CAS No.: 648928-79-4
M. Wt: 335.5 g/mol
InChI Key: VIZCPTGHMJXWIJ-UHFFFAOYSA-N
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Description

Dodecyl (2-methoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are known for their stability and versatility in various chemical and biological applications. This compound features a dodecyl group (a 12-carbon alkyl chain) attached to a carbamate moiety, which is further linked to a 2-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl (2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of dodecylamine with 2-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is often purified using distillation or other separation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Dodecyl (2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dodecyl (2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The dodecyl chain enhances the compound’s ability to penetrate cell membranes, while the 2-methoxyphenyl group can participate in hydrogen bonding and other interactions with the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate
  • Butyl carbamate

Uniqueness

Dodecyl (2-methoxyphenyl)carbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane permeability. The presence of the 2-methoxyphenyl group also allows for specific interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

648928-79-4

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

dodecyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-14-17-24-20(22)21-18-15-12-13-16-19(18)23-2/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22)

InChI Key

VIZCPTGHMJXWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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